molecular formula C3H3ClF4 B1295226 3-Chloro-1,1,2,2-tetrafluoropropane CAS No. 679-85-6

3-Chloro-1,1,2,2-tetrafluoropropane

Cat. No. B1295226
CAS RN: 679-85-6
M. Wt: 150.5 g/mol
InChI Key: WMCLYSGSAJGCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1,1,2,2-tetrafluoropropane, also known as HCFC-244bb, is a chlorofluorocarbon compound that has been the subject of various studies due to its potential applications and environmental impact. The compound is a precursor in the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf), which is a refrigerant with a lower global warming potential compared to traditional refrigerants .

Synthesis Analysis

The synthesis of 3-Chloro-1,1,2,2-tetrafluoropropane and its conversion to more environmentally benign compounds has been explored through different catalytic methods. One approach involves the gas-phase selective dehydrochlorination of HCFC-244bb to HFO-1234yf using alkali metal fluoride modified MgO catalysts. This method has shown high selectivity and moderate activity without the need for additives like air or HF . Another method reported the use of nickel phosphides as catalysts for hydrogen-assisted selective dehydrochlorination of HCFC-244bb, with Ni3P showing higher activity and selectivity after an initial induction period .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the crystal structure of a complex containing a similar tetrafluoropropane derivative was determined, revealing a chair conformation for the six-membered ring and a distorted octahedral arrangement around the chromium center . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Chemical reactions involving 3-Chloro-1,1,2,2-tetrafluoropropane include its conversion to different fluorinated propenes. The catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene, an intermediate in the synthesis of 2,3,3,3-tetrafluoropropene, has been achieved with high selectivity using fluorinated chromia catalysts modified by lanthanum . Additionally, the production of 1-chloro-3,3-difluoropropadiene from related chlorinated propenes has been reported, although the reaction with HF to produce 1-chloro-3,3,3-trifluoropropene is described as sluggish .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-1,1,2,2-tetrafluoropropane and related compounds have been inferred from theoretical calculations and experimental studies. Quantum mechanical calculations have provided insights into the energies, geometries, and vibrational wave numbers of similar fluorinated compounds, aiding in the understanding of molecular stability and reactivity . The synthesis and characterization of related tetrafluoridochlorates have also contributed to the knowledge of the chemical behavior of fluorine-containing compounds .

Scientific Research Applications

  • Synthesis of 2-chloro-1,1,1,2-tetrafluoropropane
    • Scientific Field : Chemical Synthesis .
    • Summary of the Application : This method involves the synthesis of 2-chloro-1,1,1,2-tetrafluoropropane, a compound similar to 3-Chloro-1,1,2,2-tetrafluoropropane .
    • Methods of Application : The method comprises using a metal halide and a perfluorosulfonic acid as catalysts, and conducting liquid phase fluorination synthesis on 2-chloro-3,3,3-trifluoropropene and hydrogen fluoride .
    • Results or Outcomes : The outcome of this method is the successful synthesis of 2-chloro-1,1,1,2-tetrafluoropropane .
  • General Information about 3-Chloro-1,1,1,2-tetrafluoropropane
    • Scientific Field : Chemistry .
    • Summary of the Application : 3-Chloro-1,1,1,2-tetrafluoropropane is a chemical compound with the molecular formula C3H3ClF4 . It does not have specific applications mentioned in the sources, but it may be used in various chemical reactions or syntheses .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of using this compound would depend on the specific reactions or syntheses it is used in .

properties

IUPAC Name

3-chloro-1,1,2,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4/c4-1-3(7,8)2(5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCLYSGSAJGCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218121
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,1,2,2-tetrafluoropropane

CAS RN

679-85-6
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-1,1,2,2-TETRAFLUOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK6115016
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1,1,2,2-tetrafluoropropane
Reactant of Route 2
Reactant of Route 2
3-Chloro-1,1,2,2-tetrafluoropropane
Reactant of Route 3
3-Chloro-1,1,2,2-tetrafluoropropane
Reactant of Route 4
3-Chloro-1,1,2,2-tetrafluoropropane
Reactant of Route 5
3-Chloro-1,1,2,2-tetrafluoropropane
Reactant of Route 6
Reactant of Route 6
3-Chloro-1,1,2,2-tetrafluoropropane

Citations

For This Compound
23
Citations
J Svoboda, O Paleta, F Liška… - … of Czechoslovak Chemical …, 1981 - cccc.uochb.cas.cz
FLUORINATED 3-DIETHYLAMINOPROPENOATES AND THEIR REACTIONS * Jifi SVOBODA, Oldrich PALETA, Frantisek LISKA and Vaclav DEDEK Secon Page 1 FLUORINATED 3-…
Number of citations: 9 cccc.uochb.cas.cz
JH Atherton, R Fields, RN Haszeldine - Journal of the Chemical …, 1971 - pubs.rsc.org
Photolysis of 4-diazo-1,1,1,2,2,3,3-heptafluoropentane gives heptafluoropropyl(methyl)carbene, in which migration of hydrogen takes place to give 3,3,4,4,5,5,5-heptafluoropent-1-ene …
Number of citations: 20 pubs.rsc.org
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 320 books.google.com
OR Boiling - cloudflare-ipfs.com
Chemical refrigerants are assigned an R number which is determined systematically according to molecular structure. Common refrigerants are frequently referred to as Freon (a …
Number of citations: 0 cloudflare-ipfs.com
LW FABIAN, MA CARNES, H DEWITT - Anesthesia & Analgesia, 1960 - journals.lww.com
* LEONARD W. FABIAN, MD is Professor and Chairman of the Depart ment of Anesthesiology at the University of Mississippi Medical Center His medical education, including internship …
Number of citations: 9 journals.lww.com
A Khajeh, H Modarress - international journal of refrigeration, 2012 - Elsevier
In this work, quantitative structure-property relationship (QSPR) models for prediction of surface tension of 224 refrigerant compounds on the basis of their molecular structures were …
Number of citations: 23 www.sciencedirect.com
KN Marsh, A Abramson, D Ambrose… - Journal of Chemical & …, 2007 - ACS Publications
This review is part 10 of a series of contributions by the critical properties group of the previous IUPAC Commission I.2 on Thermodynamics, Subcommittee on Thermodynamic Data and …
Number of citations: 45 pubs.acs.org
MB Chenoweth, CL Hake - Annual Review of Pharmacology, 1962 - annualreviews.org
The chemical substances to be considered in this review are those comн pounds containing from 1 to 4 carbon atoms and 1 or more halogen atoms. Because of current interest, …
Number of citations: 148 www.annualreviews.org
I Aim - Modern Inhalation Anesthetics, 2012 - books.google.com
In writing a chapter on “Exploratory and Newer Compounds” in a book concerned with anesthesia, the authors feel that it is most important to have a clear idea of the aims of their work. …
Number of citations: 0 books.google.com
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 235 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.